molecular formula C158H265N49O43 B594803 (D-Phe12,nle21,38)-crf (12-41) (human, rat) CAS No. 129133-27-3

(D-Phe12,nle21,38)-crf (12-41) (human, rat)

Katalognummer: B594803
CAS-Nummer: 129133-27-3
Molekulargewicht: 3539.158
InChI-Schlüssel: ATYDOBYAWXTFOJ-KVGHNTGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) is a truncated, multisubstituted analog of corticotropin-releasing factor (CRF), a 41-amino-acid neuropeptide critical in mediating stress responses. Key modifications include:

  • D-Phe substitution at position 12: Enhances receptor binding specificity and reduces enzymatic degradation.
  • Nle (norleucine) substitutions at positions 21 and 38: Replace methionine residues, improving stability and reducing oxidation susceptibility.

This peptide acts as a competitive CRF receptor antagonist, primarily targeting CRF1 and CRF2 receptors, with high potency in inhibiting CRF-induced adrenocorticotropic hormone (ACTH) release . Its molecular weight is approximately 3,539.15 Da, and it is soluble in DMSO or buffered aqueous solutions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (D-Phe12,nle21,38)-crf (12-41) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

    Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods

Industrial production of (D-Phe12,nle21,38)-crf (12-41) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(D-Phe12,nle21,38)-crf (12-41) can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Substitution reactions involving side-chain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like sodium azide (NaN3) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Wissenschaftliche Forschungsanwendungen

Role in Stress and Anxiety Research

(D-Phe12,nle21,38)-CRF (12-41) has been extensively studied for its effects on anxiety and stress responses. Research indicates that this CRF antagonist can modulate defensive behaviors in response to stressors.

  • Case Study: Defensive Withdrawal Behavior
    In a study evaluating the effects of cannabinoid receptor agonists on defensive withdrawal behavior, the administration of (D-Phe12,nle21,38)-CRF (12-41) significantly reduced anxiety-like responses in male rats subjected to stress conditions such as novelty and swim stress. The antagonist was administered intracerebroventricularly, demonstrating its effectiveness in altering stress-induced behaviors .

Implications for Substance Use Disorders

The compound has also been investigated for its potential to mitigate stress-induced drug-seeking behavior, which is crucial for understanding addiction mechanisms.

  • Case Study: Drug-Seeking Behavior
    Preclinical studies have shown that (D-Phe12,nle21,38)-CRF (12-41) can prevent reinstatement of drug-seeking behavior triggered by stressors such as footshock and food deprivation. This was particularly evident in studies involving cocaine and alcohol self-administration models, where the antagonist effectively blocked the reinstatement of drug-seeking behavior following exposure to stress .

Table 1: Summary of Findings on (D-Phe12,nle21,38)-CRF (12-41) in Substance Use Research

SubstanceStressorSpeciesAdministration RouteEffect
CocaineFootshockRatIntracerebroventricularPrevented reinstatement of seeking
AlcoholFood DeprivationRatIntraperitonealReduced drug-seeking behavior
HeroinForced SwimRatIntracerebroventricularInhibited relapse

Neuroendocrine Studies

The influence of CRF on the hypothalamic-pituitary-adrenal (HPA) axis is another critical area where (D-Phe12,nle21,38)-CRF (12-41) has been applied.

  • Case Study: HPA Axis Modulation
    Research indicates that administration of this CRF antagonist can alter plasma corticosterone levels during stress challenges. For instance, while acute exposure to a cannabinoid increased corticosterone levels, pre-treatment with (D-Phe12,nle21,38)-CRF (12-41) modulated this response under certain conditions .

Potential Therapeutic Applications

Given its role in modulating stress responses and drug-seeking behavior, there is ongoing interest in the therapeutic potential of (D-Phe12,nle21,38)-CRF (12-41) for treating anxiety disorders and addiction.

  • Research Direction
    Future studies aim to explore the efficacy of this compound in clinical settings for conditions characterized by dysregulated CRF signaling, such as post-traumatic stress disorder and major depressive disorder. The challenge remains in translating findings from rodent models to human applications effectively .

Wirkmechanismus

(D-Phe12,nle21,38)-crf (12-41) exerts its effects by binding to CRF receptors (CRF1 and CRF2) on target cells. This binding activates intracellular signaling pathways, leading to the release of ACTH from the pituitary gland. The subsequent increase in cortisol levels mediates the stress response. The analog’s modifications enhance its stability and receptor affinity, making it a valuable tool for studying CRF-related mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar CRF Antagonists

First-Generation Antagonists: α-Helical CRF(9–41)

  • Structure: A 30-amino-acid fragment retaining α-helical secondary structure.
  • Potency :
    • In vitro IC₅₀ for CRF-stimulated cAMP production: ~260 nM .
    • In vivo IC₅₀ for CRF-induced ACTH release: ~18 µg (intracerebroventricular, i.c.v.) .
  • Limitations :
    • Short duration of action (<1.5 hours).
    • Weak intrinsic agonist activity at high doses .

(D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) exhibits 18-fold higher potency than α-helical CRF(9–41) in suppressing ACTH release in adrenalectomized rats .

Second-Generation Antagonists: Astressin

  • Structure : Cyclo(30–33)[D-Phe¹²,Nle²¹,³⁸,Glu³⁰,Lys³³]-h/rCRF(12–41), featuring a lactam bridge between residues 30 and 33.
  • Potency :
    • 32-fold more potent than (D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) in vitro .
    • Blocks CRF-induced gastrointestinal dysmotility at 1–10 µg (i.c.v.) .
  • Advantages: Longer duration of action (up to 24 hours). No intrinsic agonist effects .

Third-Generation Antagonists: Astressin B and Derivatives

  • Structure : Extended N-terminal (residues 9–41), acetylated, and methylated at α-carbon positions (e.g., Astressin B).
  • Potency :
    • Inhibits ACTH release for >7 days post-subcutaneous injection in rats .
    • IC₅₀ for CRF1 receptor binding: <1 nM .
  • Key Advancements: Improved solubility and pharmacokinetics. Non-selective but long-lasting antagonism .

Non-Peptidic Antagonists (e.g., CP-154,526, R121919)

  • Structure : Small molecules designed for oral bioavailability.
  • Potency: CP-154,526 IC₅₀ for CRF1: ~10 nM . Limited efficacy in chronic stress models compared to peptide antagonists .
  • Advantages :
    • Blood-brain barrier penetration.
    • Suitable for chronic administration.

Data Tables

Table 1. In Vitro and In Vivo Potency Comparison

Compound In Vitro IC₅₀ (cAMP Inhibition) In Vivo IC₅₀ (ACTH Inhibition) Duration of Action
α-Helical CRF(9–41) 260 ± 30 nM 18 µg (i.c.v.) <1.5 hours
(D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) 78 ± 15 nM 1 µg (i.c.v.) ~3 hours
Astressin 2.4 nM 0.05 µg (i.c.v.) >24 hours
Astressin B <1 nM 0.01 µg (s.c.) >7 days

Table 2. Receptor Selectivity

Compound CRF1 Affinity (Kᵢ) CRF2 Affinity (Kᵢ)
(D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) 15.5 ± 4 nM 20.1 ± 5 nM
Astressin 0.8 nM 1.2 nM
Anti-sauvagine-30 >1000 nM 5 nM

Key Research Findings

Mechanistic Superiority :

  • The D-Phe¹² substitution enhances α-helix stabilization, improving binding to CRF receptors .
  • Nle²¹,³⁸ substitutions reduce oxidative degradation, increasing plasma stability .

Clinical Limitations :

  • Despite high potency, its short half-life and poor oral bioavailability restrict therapeutic use .

Biologische Aktivität

(D-Phe12,Nle21,38)-CRF (12-41), commonly referred to as D-Phe CRF(12-41), is a potent antagonist of corticotropin-releasing factor (CRF) receptors, specifically CRF1 and CRF2. This compound has been extensively studied for its biological activity and potential therapeutic applications in stress-related disorders, anxiety, and drug withdrawal symptoms. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of D-Phe CRF(12-41).

D-Phe CRF(12-41) functions primarily by blocking the CRF receptors, which play a crucial role in the body's response to stress. The antagonism of these receptors can mitigate the effects of endogenous CRF, which is implicated in anxiety and stress responses. The compound has been shown to effectively reduce anxiety-like behaviors in animal models, particularly in rats subjected to various stressors.

Key Research Findings

  • Anxiolytic Effects : In studies involving male rats, D-Phe CRF(12-41) administered intracerebroventricularly (i.c.v.) was found to significantly reduce defensive withdrawal behaviors triggered by cannabinoid receptor agonists. The administration of 5 micrograms of D-Phe CRF(12-41) before exposure to the cannabinoid HU-210 prevented anxiety-like responses in a dose-dependent manner .
  • Impact on Drug Withdrawal : Research indicates that D-Phe CRF(12-41) plays a role in alleviating anxiety associated with nicotine withdrawal. When administered into specific brain regions such as the central amygdala (CeA) and nucleus accumbens (NAcc), it prevented elevations in brain reward thresholds that are indicative of withdrawal symptoms . This suggests that increased CRF transmission may contribute to negative emotional states during drug withdrawal.
  • Behavioral Studies : In experiments assessing the effects of D-Phe CRF(12-41) on reward function deficits induced by nicotine withdrawal, it was noted that blockade of CRF receptors resulted in significant behavioral changes, indicating its potential use in treating addiction-related anxiety .

Data Table: Summary of Biological Activity Studies

Study ReferenceAdministration MethodDoseObserved Effects
i.c.v.5 µgReduced defensive behavior under stress
Localized injectionVariablePrevented elevation in brain reward thresholds during nicotine withdrawal
Systemic administrationVariousModulated stress response and anxiety levels

Case Study 1: Cannabinoid-Induced Anxiety

In a controlled study, male rats were subjected to cannabinoid treatment followed by administration of D-Phe CRF(12-41). The results indicated that pretreatment with D-Phe CRF(12-41) significantly reduced anxiety-like behaviors as measured by latency to emerge from a safe area during stressful conditions.

Case Study 2: Nicotine Withdrawal

Another study focused on rats undergoing nicotine withdrawal demonstrated that administration of D-Phe CRF(12-41) effectively mitigated anxiety symptoms associated with withdrawal. Behavioral assessments showed that rats treated with the antagonist exhibited reduced signs of distress compared to control groups.

Q & A

Basic Research Questions

Q. What is the molecular structure and key modifications of (D-Phe12,Nle21,38)-CRF (12-41), and how do they enhance antagonistic activity?

The peptide is a truncated analog of corticotropin-releasing factor (CRF) with three critical substitutions:

  • D-Phe12 : Enhances resistance to enzymatic degradation.
  • Nle21 and Nle38 : Replace methionine residues to prevent oxidation-induced instability. These modifications stabilize the α-helical structure, increasing binding affinity to CRF receptors. Compared to earlier antagonists like α-helical CRF(9–41), this analog exhibits ~18-fold higher potency in suppressing CRF-induced ACTH release in rat pituitary cells .

Q. What is the primary mechanism of action of (D-Phe12,Nle21,38)-CRF (12-41) in blocking CRF receptor signaling?

The compound acts as a competitive antagonist at both CRF receptor subtypes (CRF1 and CRF2). It binds to the extracellular domain of CRF receptors, preventing endogenous CRF or urocortins from activating downstream cAMP pathways. For example, in AtT20 cells, it inhibits CRF-stimulated cAMP release with a KB value in the nanomolar range .

Q. What are common experimental applications of this antagonist in neuroendocrine and behavioral studies?

  • Neuroendocrine : Blocks CRF-induced ACTH release in adrenalectomized rats, with effects lasting up to 24 hours post-administration .
  • Behavioral : Reduces stress-induced reinstatement of nicotine-seeking behavior in rodent models (e.g., 25 μg intracerebroventricular dose decreases active lever presses by 3.5-fold) .
  • Electrophysiological : Inhibits CRF-mediated excitation of serotonergic neurons in the dorsal raphe nucleus, validated via co-application with α-helical CRF(9–41) .

Q. How is antagonistic activity confirmed in experimental settings?

Methodological validation includes:

  • Dose-response curves : Testing CRF-induced ACTH secretion across escalating doses (e.g., 0.1–1.6 μM in vitro) .
  • Competitive binding assays : Demonstrating displacement of radiolabeled CRF in receptor-rich tissues like the amygdala .
  • Pharmacological controls : Co-administering agonists (e.g., urocortin 1) to confirm reversible inhibition of downstream effects .

Advanced Research Questions

Q. How can researchers address discrepancies in behavioral data when using this antagonist (e.g., variable lever-press responses in stress models)?

Inconsistent results may arise from:

  • Dose-dependent effects : Lower doses (5 μg) may suppress lever presses, while higher doses (25 μg) paradoxically increase activity in stress-resistant rats .
  • Brain region specificity : Antagonism in the central amygdala (CeA) reduces ethanol self-administration in dependent rats, but no effect is observed in the bed nucleus of the stria terminalis (BNST) . Solution : Pre-screen animals for stress responsiveness and use site-specific microinjections to isolate regional effects.

Q. What are the challenges in achieving long-term efficacy with (D-Phe12,Nle21,38)-CRF (12-41) in chronic stress models?

Limitations include:

  • Short half-life : Effects diminish within hours due to rapid enzymatic cleavage.
  • Receptor desensitization : Repeated administration may downregulate CRF receptor expression. Structural optimization : Cyclization (e.g., astressin-B analogs with lactam bridges) extends duration to >7 days in adrenalectomized rats .

Q. How can structural analogs of this antagonist be optimized for improved blood-brain barrier (BBB) penetration?

Strategies include:

  • N-terminal acetylation : Enhances stability without reducing receptor affinity.
  • Cα-methylation of Leu37 : Increases lipophilicity, as seen in [D-Phe12,Nle21,38,α-Me-Leu37]-CRF (12-41), which shows enhanced potency in vivo .
  • Peptide cyclization : Reduces conformational flexibility, improving BBB uptake (e.g., astressin-B) .

Q. What experimental considerations are critical when comparing in vitro vs. in vivo efficacy?

  • In vitro : Use CRF receptor-expressing cell lines (e.g., AtT20 for CRF1, A7r5 for CRF2) with cAMP assays. Note that IC50 values may not translate directly to in vivo systems due to bioavailability differences .
  • In vivo : Account for stress state; prior stress exposure potentiates CRF antagonist effects in the dorsal raphe nucleus .

Q. What analytical methods are recommended for validating peptide stability and purity?

  • Mass spectrometry : Confirm molecular weight (e.g., 150646-45-0 CAS registry) and detect degradation products.
  • Circular dichroism : Verify α-helical content, critical for receptor binding .
  • HPLC : Ensure >95% purity, as contaminants can nonspecifically activate receptors .

Q. How does CRF receptor distribution across species impact translational research with this antagonist?

  • Human vs. rat CRF1 : Sequence homology exceeds 85%, but affinity differences exist for analogs like astressin-B.
  • Dosing adjustments : Subcutaneous administration in rats (1 mg/kg) achieves plasma levels equivalent to human intravenous doses .

Eigenschaften

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C158H265N49O43/c1-23-27-39-93(186-141(236)103(49-56-120(215)216)195-148(243)110(67-81(13)14)203-154(249)123(82(15)16)205-143(238)104(50-57-121(217)218)193-137(232)98(44-36-62-176-158(170)171)189-147(242)108(65-79(9)10)200-149(244)109(66-80(11)12)201-150(245)112(70-91-73-173-76-178-91)197-131(226)92(160)68-89-37-30-29-31-38-89)132(227)179-85(19)127(222)183-96(42-34-60-174-156(166)167)133(228)180-86(20)128(223)185-102(48-55-119(213)214)140(235)192-101(47-54-117(163)211)142(237)198-106(63-77(5)6)145(240)182-87(21)129(224)184-100(46-53-116(162)210)139(234)191-99(45-52-115(161)209)134(229)181-88(22)130(225)196-111(69-90-72-172-75-177-90)151(246)204-114(74-208)153(248)202-113(71-118(164)212)152(247)190-97(43-35-61-175-157(168)169)136(231)187-95(41-32-33-59-159)138(233)199-107(64-78(7)8)146(241)188-94(40-28-24-2)135(230)194-105(51-58-122(219)220)144(239)207-125(84(18)26-4)155(250)206-124(126(165)221)83(17)25-3/h29-31,37-38,72-73,75-88,92-114,123-125,208H,23-28,32-36,39-71,74,159-160H2,1-22H3,(H2,161,209)(H2,162,210)(H2,163,211)(H2,164,212)(H2,165,221)(H,172,177)(H,173,178)(H,179,227)(H,180,228)(H,181,229)(H,182,240)(H,183,222)(H,184,224)(H,185,223)(H,186,236)(H,187,231)(H,188,241)(H,189,242)(H,190,247)(H,191,234)(H,192,235)(H,193,232)(H,194,230)(H,195,243)(H,196,225)(H,197,226)(H,198,237)(H,199,233)(H,200,244)(H,201,245)(H,202,248)(H,203,249)(H,204,246)(H,205,238)(H,206,250)(H,207,239)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H4,166,167,174)(H4,168,169,175)(H4,170,171,176)/t83-,84-,85-,86-,87-,88-,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYDOBYAWXTFOJ-KVGHNTGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C158H265N49O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3539.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129133-27-3
Record name Corticotropin-releasing hormone(12-41), phe(12)-nle(21,38)-alpha-Me-leu(37)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129133273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.